
3-Bromo-2'-iso-propylbiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2'-iso-propylbiphenyl is a chemical compound with the molecular formula C15H15Br. It is a halogenated biphenyl derivative that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-Bromo-2'-iso-propylbiphenyl is not fully understood. However, it is believed to act as a photoinduced electron transfer (PET) probe, which can interact with DNA and RNA through hydrogen bonding and pi-pi stacking interactions. It has also been shown to undergo reversible photoisomerization, which may play a role in its biological activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. It has also been shown to have antioxidant activity and may have potential as a therapeutic agent for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Bromo-2'-iso-propylbiphenyl is its versatility as a starting material for the synthesis of other biologically active compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential for photodegradation, which may affect its stability and reproducibility.
Orientations Futures
There are several future directions for the study of 3-Bromo-2'-iso-propylbiphenyl. One potential direction is the development of new synthetic methods for the preparation of this compound and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand its mechanism of action and its interactions with DNA and RNA. Finally, its potential applications in OLEDs and liquid crystals should be explored further.
Conclusion:
In conclusion, this compound is a versatile and potentially useful chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and to develop new synthetic methods for its preparation.
Méthodes De Synthèse
The synthesis of 3-Bromo-2'-iso-propylbiphenyl involves the bromination of 2'-iso-propylbiphenyl using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under reflux conditions in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
3-Bromo-2'-iso-propylbiphenyl has been used in various scientific research applications, including as a fluorescent probe for the detection of DNA damage, as a ligand for the synthesis of metal complexes, and as a starting material for the synthesis of other biologically active compounds. It has also been studied for its potential use in organic light-emitting diodes (OLEDs) and as a building block for the synthesis of liquid crystals.
Propriétés
IUPAC Name |
1-bromo-3-(2-propan-2-ylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br/c1-11(2)14-8-3-4-9-15(14)12-6-5-7-13(16)10-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHOABIHGPWTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

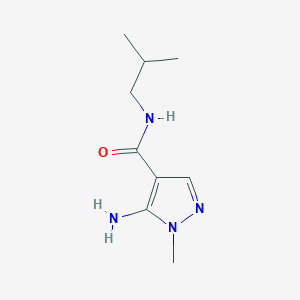
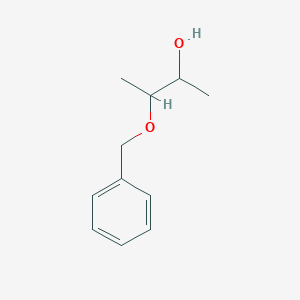
![N-[2-(tert-butylsulfanyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2506556.png)

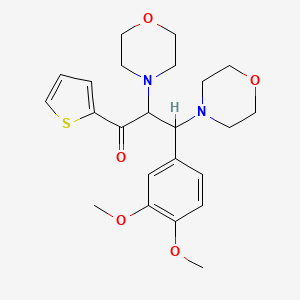


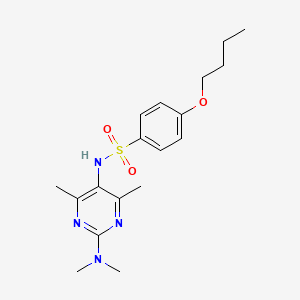
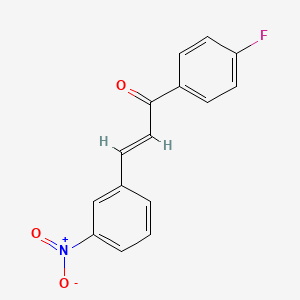

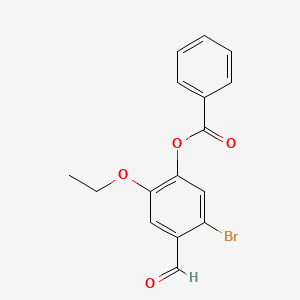
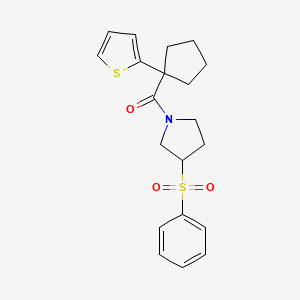

![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2506572.png)